molecular formula C10H13NO2 B2667327 3-(4-Aminophenyl)butanoic acid CAS No. 4681-28-1

3-(4-Aminophenyl)butanoic acid

Cat. No. B2667327
CAS RN: 4681-28-1
M. Wt: 179.219
InChI Key: IOMPUNXBXXRHAN-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)butanoic acid, also known as 4-Aminobenzenebutanoic acid, is a chemical compound with the CAS Number: 4681-28-1 . It has a molecular weight of 179.22 and is typically in the form of a powder . The IUPAC name for this compound is 3-(4-aminophenyl)butanoic acid .


Molecular Structure Analysis

The InChI code for 3-(4-Aminophenyl)butanoic acid is 1S/C10H13NO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3-(4-Aminophenyl)butanoic acid is a powder at room temperature . It has a melting point of 165-170 degrees Celsius . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Synthesis of Novel Compounds

  • Intermediate for Thymidylate Synthases Inhibitors : It serves as a key intermediate in synthesizing new thymidylate syntheses inhibitors, useful in industrial-scale production due to its low cost and mild reaction conditions (Yuan Guo-qing, 2013).

  • Antimicrobial Activity : Derivatives of this compound show good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

  • Synthesis of Anticancer Drugs : It is used in synthesizing anticancer drugs such as chlorambucil derivatives, although certain derivatives may be hydrolytically unstable (Buss et al., 1997).

  • Bioreductive Pro-Drugs : Its derivatives are synthesized as potential bioreductive pro-drugs for anti-cancer applications (Mann & Shervington, 1991).

Pharmaceutical Intermediates and Chemical Synthesis

  • Pharmaceutical Intermediate : It serves as an important intermediate in pharmaceutical synthesis, with specific applications in anti-inflammatory and analgesic agents (Pottier et al., 1978).

  • Synthesis of Indolizidines : The dianion of 4-(phenylsulfonyl)butanoic acid, a related compound, is used in novel syntheses of indolizidines with various substituents (Kiddle et al., 1995).

  • Removal of Undesired Isomers : Utilized in the removal of undesired isomers in pharmaceutical intermediate synthesis (H. Fan, 1990).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While there is currently limited information on the specific uses and applications of 3-(4-Aminophenyl)butanoic acid, related compounds such as 4-PBA have been studied for their potential therapeutic applications in neurodegenerative diseases . Future research could potentially explore similar applications for 3-(4-Aminophenyl)butanoic acid.

properties

IUPAC Name

3-(4-aminophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMPUNXBXXRHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)butanoic acid

Citations

For This Compound
1
Citations
BE Burpitt, LP Crawford, BJ Davies… - Journal of …, 1988 - Wiley Online Library
Two synthetic routes to the dihydropyridazinone‐cyanoguanidine 4 (SK&F 94836) are described, both proceeding via the anilino compound 6. An efficient synthesis of the …
Number of citations: 22 onlinelibrary.wiley.com

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